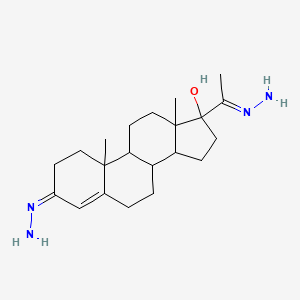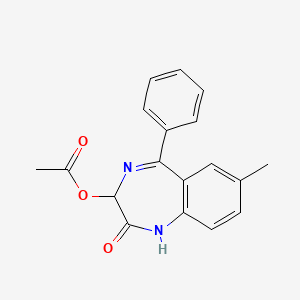![molecular formula C20H18N6O B3888287 N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3888287.png)
N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide
Overview
Description
“N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide” is a complex organic compound that contains several heterocyclic moieties, including pyrazole and triazole . These moieties are known for their broad range of chemical and biological properties . The compound is likely to be a white or colorless solid, highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and triazole rings . The exact synthetic route would depend on the specific substituents and conditions used . For example, one possible method could involve the reaction of p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and triazole rings, along with the phenyl and ethyl groups . The exact structure could be confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS .Chemical Reactions Analysis
As a compound containing both pyrazole and triazole rings, this molecule could participate in a variety of chemical reactions . For example, it could undergo reactions typical of aromatic compounds, such as electrophilic substitution . It could also participate in reactions specific to the pyrazole and triazole rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, it would likely be a solid at room temperature, with a melting point in the range of 147–150 °C . Its solubility in water and other polar solvents would be high due to the presence of the polar pyrazole and triazole rings .Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity . For example, if it were found to have antimicrobial activity, it might work by inhibiting a key enzyme in the microbial cell . Molecular docking studies could provide further insights into its mechanism of action .
Properties
IUPAC Name |
N-[1-(2-pyrazol-1-ylphenyl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-15(18-5-2-3-6-19(18)26-12-4-11-23-26)24-20(27)16-7-9-17(10-8-16)25-13-21-22-14-25/h2-15H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIJSBJEAUPJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C3=CC=C(C=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B3888208.png)

![3-(1-adamantyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3888218.png)
![ethyl 4-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3888219.png)
![4-methyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3888229.png)

![(1-{1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)(phenyl)methanol trifluoroacetate (salt)](/img/structure/B3888246.png)
![N-(3-methoxypropyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3888251.png)
![3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3888255.png)

![N-cyclopentyl-2-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}propanamide](/img/structure/B3888280.png)
![N'-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B3888294.png)
![2-methyl-N-[(E)-[4-(naphthalen-1-ylamino)-4-oxobutan-2-ylidene]amino]furan-3-carboxamide](/img/structure/B3888299.png)
![(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 4-CHLOROBENZOATE](/img/structure/B3888309.png)
